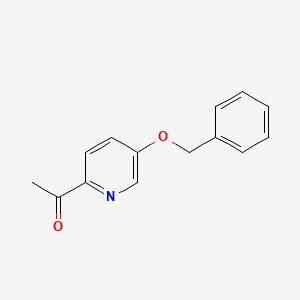

1-(5-(Benzyloxy)pyridin-2-yl)éthan-1-one

Vue d'ensemble

Description

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique : Intermédiaire pour les composés hétérocycliques

Ce composé sert d’intermédiaire polyvalent dans la synthèse de dérivés de pyridine biologiquement actifs . Ces dérivés sont essentiels à la construction de nouvelles bibliothèques de composés hétérocycliques présentant des activités biologiques potentielles, qui constituent une partie importante de la chimie médicinale.

Chimie analytique : Réactif en analyse chimique

En chimie analytique, ce composé pourrait être utilisé comme réactif dans diverses analyses chimiques en raison de sa structure chimique distincte . Sa réactivité avec d’autres composés peut être utilisée pour détecter, quantifier ou étudier des substances chimiques.

Biochimie : Étude de l’activité antifibrotique

Le composé a été étudié pour son activité antifibrotique dans la recherche biochimique . Il fait partie d’une série de nouveaux composés qui ont montré des résultats prometteurs contre les maladies fibrotiques, qui impliquent la formation excessive de tissu conjonctif.

Sciences de l’environnement : Recherche sur l’impact environnemental

Bien que des applications spécifiques en sciences de l’environnement ne soient pas bien documentées, des composés comme 1-(5-(Benzyloxy)pyridin-2-yl)éthan-1-one pourraient être étudiés pour leur impact environnemental et leur dégradation . Comprendre leur comportement dans différentes conditions environnementales peut conduire à des pratiques chimiques plus sûres et plus durables.

Mécanisme D'action

Target of Action

The primary targets of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

As with many novel compounds, it is likely that it interacts with its targets in a complex manner, leading to a cascade of biochemical reactions .

Biochemical Pathways

Given the structural similarity of this compound to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or other cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one’s action are currently under investigation. As research progresses, we will gain a better understanding of how this compound affects cellular function and contributes to its potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one interacts with its targets and exerts its effects .

Activité Biologique

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one, a compound characterized by a pyridine ring substituted with a benzyloxy group and a ketone functional group, has garnered attention for its significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is C13H13NO. The benzyloxy group enhances its lipophilicity, which is crucial for its biological interactions. The structural arrangement allows for various interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.

c-Met Inhibition

Research has highlighted the potential of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one derivatives as inhibitors of the c-Met receptor tyrosine kinase, which plays a critical role in tumor growth and metastasis. One notable study identified a derivative with an IC50 value of 12 nM against c-Met, demonstrating potent inhibition in cell lines associated with c-Met activation . This suggests that the compound could be developed into a therapeutic agent for cancers driven by c-Met signaling.

Anti-inflammatory Properties

The compound has also shown promise in exhibiting anti-inflammatory effects. Interaction studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases.

Antibacterial Activity

While primary research focuses on cancer-related applications, some studies suggest potential antibacterial properties. Comparisons with other pyridine derivatives indicate that modifications can lead to enhanced antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-(Dimethylamino)pyridin-2-yl)ethanone | Dimethylamino group at the para position | Enhanced solubility and biological activity |

| 1-(3-Methoxypyridin-2-yl)ethanone | Methoxy substituent on the pyridine ring | Potential anti-inflammatory effects |

| 1-(4-Chloropyridin-2-yl)ethanone | Chlorine atom at the para position | Increased reactivity in electrophilic reactions |

| 1-(5-Aminopyridin-2-yl)ethanone | Amino group providing additional reactivity | Potential as an antibacterial agent |

The unique combination of the benzyloxy group and ketone functionality in 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one distinguishes it from these similar compounds, potentially leading to unique pharmacological activities.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

- c-Met Inhibition Study : A series of derivatives were synthesized and evaluated for their ability to inhibit c-Met. The most potent compound exhibited an IC50 value significantly lower than that of existing inhibitors, indicating its potential as a lead compound for further development .

- Anti-inflammatory Evaluation : In rodent models, derivatives of this compound were tested for their ability to reduce pain and inflammation. Results indicated a marked decrease in inflammatory markers compared to control groups, suggesting effective modulation of inflammatory pathways .

- Antibacterial Activity Assessment : Various derivatives were screened against Gram-positive and Gram-negative bacteria. Some showed MIC values comparable to standard antibiotics, highlighting their potential as new antibacterial agents .

Propriétés

IUPAC Name |

1-(5-phenylmethoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNJTLCRUSCDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630954 | |

| Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858597-92-9 | |

| Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.